molecular formula C8H10Br3NO B14462873 3,5-Dibromotyramine hydrobromide CAS No. 73414-58-1

3,5-Dibromotyramine hydrobromide

Cat. No.: B14462873
CAS No.: 73414-58-1
M. Wt: 375.88 g/mol
InChI Key: AWEREFBSIVOXCE-UHFFFAOYSA-N
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Description

3,5-Dibromotyramine hydrobromide is a brominated derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromotyramine hydrobromide typically involves the bromination of tyramine. One common method includes treating tyramine with bromine in the presence of a suitable solvent, such as ethanol. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 5 positions of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromotyramine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted tyramine derivatives.

    Oxidation Reactions: Products may include quinones or other oxidized forms of the compound.

    Reduction Reactions: Reduced forms of the compound, such as amines or alcohols, are typically obtained.

Scientific Research Applications

3,5-Dibromotyramine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dibromotyramine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission. The exact pathways and targets are still under investigation, but its structural similarity to tyramine suggests it may influence catecholamine release and metabolism.

Comparison with Similar Compounds

    Tyramine: The parent compound, which lacks the bromine substituents.

    3,5-Dibromophenethylamine: A structurally similar compound with bromine atoms at the same positions but lacking the hydroxyl group.

Uniqueness: 3,5-Dibromotyramine hydrobromide is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. Its brominated structure enhances its reactivity and potential biological activity compared to non-brominated analogs.

Properties

CAS No.

73414-58-1

Molecular Formula

C8H10Br3NO

Molecular Weight

375.88 g/mol

IUPAC Name

4-(2-aminoethyl)-2,6-dibromophenol;hydrobromide

InChI

InChI=1S/C8H9Br2NO.BrH/c9-6-3-5(1-2-11)4-7(10)8(6)12;/h3-4,12H,1-2,11H2;1H

InChI Key

AWEREFBSIVOXCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CCN.Br

Origin of Product

United States

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